molecular formula C4H4Br2O2 B6177907 (1S)-2,2-dibromocyclopropane-1-carboxylic acid CAS No. 223398-97-8

(1S)-2,2-dibromocyclopropane-1-carboxylic acid

Cat. No.: B6177907
CAS No.: 223398-97-8
M. Wt: 243.9
InChI Key:
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Description

(1S)-2,2-Dibromocyclopropane-1-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique structure and reactivity. The compound features a cyclopropane ring substituted with two bromine atoms and a carboxylic acid group, making it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-dibromocyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using dibromocarbene intermediates. One common method is the reaction of an alkene with bromoform (CHBr3) in the presence of a strong base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu). The reaction proceeds through the formation of a dibromocarbene, which then adds to the alkene to form the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-Dibromocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of hydroxyl or amino-substituted cyclopropane derivatives.

    Reduction: Formation of cyclopropane derivatives with hydrogen or alkyl groups.

    Oxidation: Formation of carboxylates or other oxidized derivatives.

Scientific Research Applications

(1S)-2,2-Dibromocyclopropane-1-carboxylic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2,2-dibromocyclopropane-1-carboxylic acid involves its reactivity towards nucleophiles and electrophiles due to the presence of the bromine atoms and the carboxylic acid group. The compound can participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichlorocyclopropane-1-carboxylic acid: Similar structure but with chlorine atoms instead of bromine.

    Cyclopropane-1-carboxylic acid: Lacks the halogen substituents, making it less reactive in certain reactions.

    2-Bromocyclopropane-1-carboxylic acid: Contains only one bromine atom, leading to different reactivity and properties.

Uniqueness

(1S)-2,2-Dibromocyclopropane-1-carboxylic acid is unique due to the presence of two bromine atoms, which significantly influence its reactivity and make it a valuable intermediate in various chemical transformations. The chiral nature of the compound also adds to its significance in asymmetric synthesis and enantioselective reactions.

Properties

CAS No.

223398-97-8

Molecular Formula

C4H4Br2O2

Molecular Weight

243.9

Purity

95

Origin of Product

United States

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